(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide
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Overview
Description
(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a furo[2,3-c]pyridine moiety and a pyridin-3-yl group, which are connected through an ethyl linker to an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides or similar reagents.
Introduction of the acrylamide group: This can be done through amide coupling reactions using acrylamide derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound may be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for applications in material science.
Mechanism of Action
The mechanism of action of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-2-yl)acrylamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.
(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-4-yl)acrylamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(Z)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(4-3-13-2-1-7-18-12-13)19-8-10-20-9-5-14-6-11-23-16(14)17(20)22/h1-7,9,11-12H,8,10H2,(H,19,21)/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSRVGWNJIDFJL-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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